N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
This compound belongs to a class of N-substituted acetamides with potential biological activities. It is related to a group of compounds synthesized for their possible pharmacological properties (Khalid et al., 2014).
Synthesis Analysis
The synthesis of related compounds involves a nucleophilic substitution reaction, where a primary compound is reacted with different electrophiles in the presence of sodium hydride and N,N-Dimethylformamide (DMF) (Khalid et al., 2014).
Molecular Structure Analysis
For related compounds, X-ray crystallography has been used to determine molecular structure, demonstrating how different atoms and groups are arranged spatially (Obaleye et al., 2008).
Chemical Reactions and Properties
These compounds exhibit various chemical reactions, typically involving their functional groups. They may undergo reactions like hydrogen bonding and exhibit reactivity based on their molecular structure (Shukla & Yadava, 2020).
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure and can be deduced through techniques like IR, EIMS, and NMR spectral data. These properties include their state (solid, liquid, or gas) and their melting and boiling points (Khalid et al., 2014).
Chemical Properties Analysis
Chemical properties include reactivity, stability, and potential interactions with other compounds. These can be studied through computational methods like molecular docking and quantum mechanical calculations, as well as through practical biochemical assays (Shukla & Yadava, 2020).
Scientific Research Applications
Antimicrobial Applications
A significant area of research has been the exploration of N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide derivatives for antimicrobial purposes. Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. These novel compounds were tested for both antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Agricultural Enhancements
Research has also highlighted the potential of N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide derivatives in agriculture. Tseng and Li (1984) discovered that mefluidide, a compound closely related to N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide, can protect chilling-sensitive plants like cucumber and corn from chilling injury, potentially offering a tool for understanding the mechanisms of temperature stress protection in plants (Tseng & Li, 1984).
Immunomodulatory Effects
Further investigations have delved into the immunomodulatory effects of N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide derivatives. Wang et al. (2004) discussed a novel synthetic compound, CL 259,763, which showed potential in modifying lymphoid cell reactivity affected by tumor growth, enhancing the immune response to tumors (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Antiviral and Antimalarial Applications
The compound has also been investigated for its potential in antiviral and antimalarial applications. Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, examining their in vitro antimalarial activity. These compounds, after synthesis, showed promising results in combating malaria, highlighting their potential utility in antimalarial therapies (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[4-(2-cycloheptylethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(20)19-16-8-10-17(11-9-16)23(21,22)18-13-12-15-6-4-2-3-5-7-15/h8-11,15,18H,2-7,12-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOVGHIJLQYKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-cycloheptylethyl)sulfamoyl]phenyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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